molecular formula C18H22N4O2 B5299275 3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Cat. No.: B5299275
M. Wt: 326.4 g/mol
InChI Key: AEADWCMQMAYEDT-UHFFFAOYSA-N
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Description

3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of cyclopropane, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclopropane group, and the construction of the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperidin-4-yl methanamine
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
  • N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide

Uniqueness

3-(1-CYCLOPROPANECARBONYLPIPERIDIN-3-YL)-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-[1-(cyclopropanecarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-20-18(24)22(15-7-3-2-4-8-15)16(19-20)14-6-5-11-21(12-14)17(23)13-9-10-13/h2-4,7-8,13-14H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEADWCMQMAYEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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